molecular formula C11H11NO3 B15273013 3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid

3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid

Cat. No.: B15273013
M. Wt: 205.21 g/mol
InChI Key: HLAQWSHXNZOWHY-UHFFFAOYSA-N
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Description

3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid is a compound with a unique structure that includes a methyl group, a prop-2-yn-1-yloxy group, and an amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylbenzoic acid and propargyl alcohol.

    Reaction Conditions: The propargyl alcohol is first converted to propargyl bromide using phosphorus tribromide (PBr3). This is followed by a nucleophilic substitution reaction where the propargyl bromide reacts with 4-amino-3-methylbenzoic acid in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid has several applications in scientific research:

    Chemical Biology: Used as a chemical probe for studying biological processes due to its ability to form covalent bonds with biological targets under UV light.

    Medicinal Chemistry: Potential use in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.

    Material Science: Utilized in the synthesis of novel materials with unique properties, such as photoresponsive polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid involves its ability to form covalent bonds with biological targets. The prop-2-yn-1-yloxy group can undergo click chemistry reactions, allowing the compound to be used as a probe for labeling and studying proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
  • (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Uniqueness

3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the prop-2-yn-1-yloxy group allows for click chemistry applications, while the amino group provides additional sites for chemical modification and interaction with biological targets.

This compound’s versatility makes it a valuable tool in various fields of scientific research, from chemical biology to material science.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-methyl-4-(prop-2-ynoxyamino)benzoic acid

InChI

InChI=1S/C11H11NO3/c1-3-6-15-12-10-5-4-9(11(13)14)7-8(10)2/h1,4-5,7,12H,6H2,2H3,(H,13,14)

InChI Key

HLAQWSHXNZOWHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NOCC#C

Origin of Product

United States

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